

An In-depth Technical Guide to the Spectroscopic Data of 2-Methylhexanoic Acid

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Compound of Interest

Compound Name: 2-Methylhexanoic acid

Cat. No.: B1204627

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This guide provides a comprehensive overview of the spectroscopic data for **2-methylhexanoic acid**, tailored for researchers, scientists, and professionals in drug development. It includes a detailed presentation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-methylhexanoic acid** (CAS No: 4536-23-6).

Table 1: ¹H NMR Spectroscopic Data for **2-Methylhexanoic Acid**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not available			

Note: Specific chemical shift, multiplicity, and integration values for ¹H NMR were not explicitly found in the search results. Researchers should acquire and interpret a ¹H NMR spectrum for detailed assignments.

Table 2: ¹³C NMR Spectroscopic Data for **2-Methylhexanoic Acid**

Chemical Shift (ppm)	Assignment
Data not available	

Note: Specific chemical shift values for ^{13}C NMR were not explicitly found in the search results. Researchers should acquire and interpret a ^{13}C NMR spectrum for detailed assignments.

Table 3: IR Spectroscopic Data for **2-Methylhexanoic Acid**

Wavenumber (cm^{-1})	Assignment of Functional Group
Data not available	

Note: Specific peak values for IR spectroscopy were not explicitly found in the search results. A broad absorption for the O-H stretch of the carboxylic acid and a sharp absorption for the C=O stretch are expected.

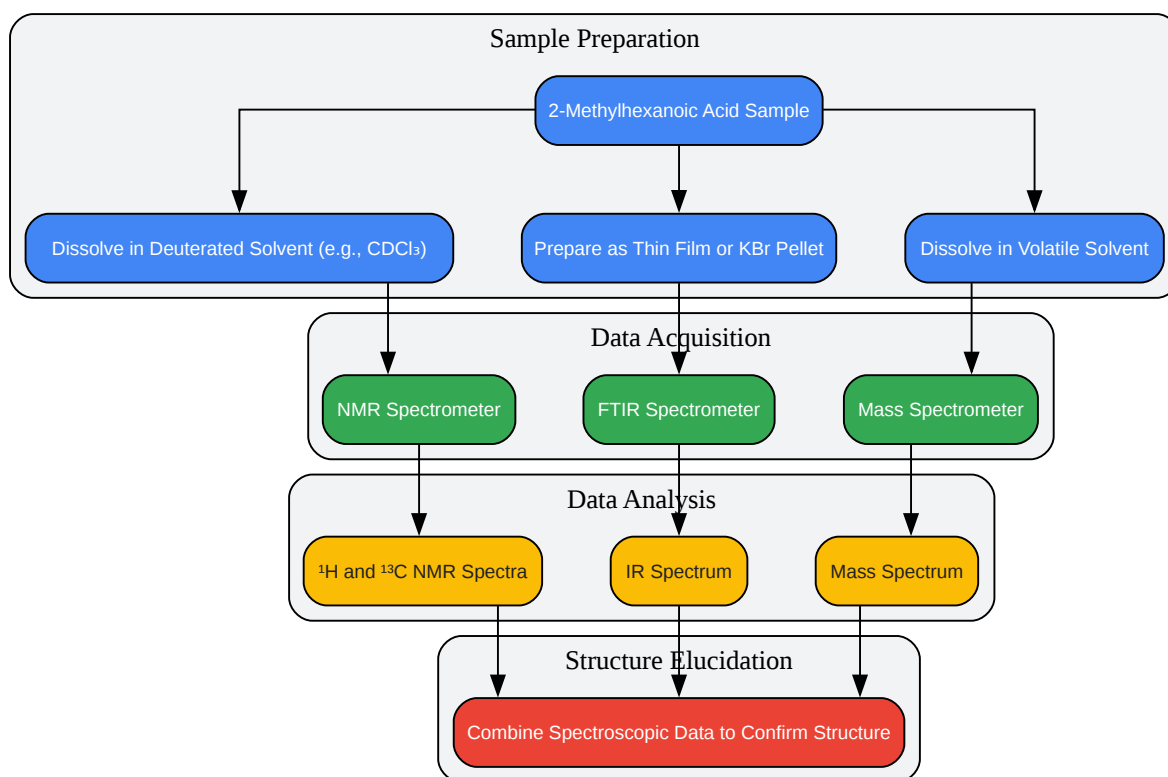
Table 4: Mass Spectrometry Data for **2-Methylhexanoic Acid**[\[1\]](#)[\[2\]](#)

m/z	Relative Intensity (%)	Proposed Fragment
130	Data not available	$[\text{M}]^+$ (Molecular Ion)
115	Data not available	$[\text{M}-\text{CH}_3]^+$
101	4.2	$[\text{M}-\text{C}_2\text{H}_5]^+$
87	29.6	$[\text{M}-\text{C}_3\text{H}_7]^+$
74	100.0	McLafferty Rearrangement
43	32.0	$[\text{C}_3\text{H}_7]^+$

Note: The relative intensities are based on data from one source and may vary between different instruments and experimental conditions.[\[1\]](#)

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **2-methylhexanoic acid**.



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Caption: General workflow for spectroscopic analysis of **2-Methylhexanoic Acid**.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **2-methylhexanoic acid** is dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl_3). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.00 ppm).[3]
- Instrumentation: A standard NMR spectrometer with a field strength of 300 MHz or higher for ^1H NMR and 75 MHz or higher for ^{13}C NMR is utilized.[4]
- ^1H NMR Data Acquisition: The spectrum is acquired at room temperature.[4] Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range for organic molecules, and a relaxation delay appropriate for the sample.
- ^{13}C NMR Data Acquisition: The ^{13}C NMR spectrum is acquired using broadband proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required for ^{13}C NMR compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.

3.2 Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like **2-methylhexanoic acid**, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[4]
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for data acquisition.[4]
- Data Acquisition: The spectrum is typically recorded over a range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of the empty sample holder is recorded and automatically subtracted from the sample spectrum to remove contributions from atmospheric CO_2 and water vapor. [4] An Attenuated Total Reflectance (ATR) accessory can also be used, where the liquid sample is placed directly on the ATR crystal.[5]

3.3 Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of **2-methylhexanoic acid** is prepared in a volatile solvent, such as methanol or acetonitrile.

- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and introduction of the sample, is used.[5] For the data presented, a HITACHI M-80B instrument was noted in one of the sources.[5]
- Data Acquisition: Electron Ionization (EI) is a common method for generating ions. In this process, the sample is bombarded with high-energy electrons (typically 70 eV), causing fragmentation of the molecule.[5] The resulting positively charged fragments are then separated by their mass-to-charge ratio (m/z) and detected. The mass spectrum is a plot of the relative abundance of these fragments versus their m/z values.

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